5-Fluoro-2-(trifluoromethyl)-1H-indole

Beschreibung

Chemical Structure and Properties

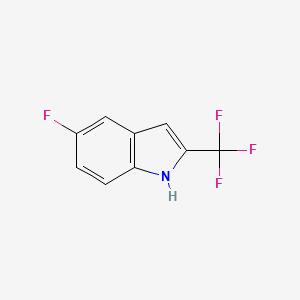

5-Fluoro-2-(trifluoromethyl)-1H-indole (CAS: 1007235-33-7) is a fluorinated indole derivative with a molecular formula of C₉H₅F₄N and a molecular weight of 203.14 g/mol. Its structure features a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the indole scaffold. The compound is characterized by high thermal stability and lipophilicity due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, making it suitable for applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

5-fluoro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPKHXWALKWODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743931 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007235-33-7 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole typically involves the introduction of fluorine atoms into the indole core. One common method is the electrophilic fluorination of 2-(trifluoromethyl)-1H-indole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. Continuous flow reactors can be employed to enhance reaction efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce other functional groups into the indole core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-(trifluoromethyl)oxindole.

Reduction: Formation of 5-fluoro-2-(trifluoromethyl)indoline.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have investigated the anticancer properties of 5-fluoro-2-(trifluoromethyl)-1H-indole derivatives. For instance, derivatives such as 5-fluoro-1H-indole-2,3-dione have shown significant activity against various cancer cell lines, including A549 (lung cancer) and U-87MG (glioblastoma) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

Research has indicated that compounds derived from this compound can modulate inflammatory responses. In particular, studies have focused on their ability to inhibit interleukin-1 (IL-1) signaling pathways, which are critical in the pathogenesis of inflammatory diseases . Compounds with IC50 values as low as 0.01 µM have been identified, showcasing their potential as anti-inflammatory agents.

Antituberculosis Activity

The compound has also been evaluated for its antituberculosis effects. In vitro studies demonstrated that certain derivatives exhibit activity against Mycobacterium tuberculosis (MTB), indicating that modifications at the indole ring can enhance efficacy against this pathogen . The use of MTT assays allowed researchers to determine the IC50 values for these compounds, supporting their potential role in tuberculosis treatment.

Enzyme Inhibition

Another significant application is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels, making these compounds relevant in diabetes research . Derivatives synthesized from this compound have shown promising results in this regard.

Case Studies

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-Fluoro-2-(trifluoromethyl)-1H-indole with structurally related indole derivatives:

Key Comparisons

Synthetic Accessibility :

- This compound requires specialized fluorination and trifluoromethylation steps, often involving palladium catalysis or electrophilic substitution .

- Simpler derivatives like 5-Fluoro-1-methyl-1H-indole are synthesized via straightforward alkylation (e.g., methyl iodide/KOt-Bu) with near-quantitative yields .

Biological Activity: this compound exhibits enhanced metabolic stability compared to non-fluorinated indoles, critical for in vivo applications . 5-Fluoro-1H-indole-2,3-dione derivatives show potent anti-IL-1 activity (IC₅₀ ~1–10 µM) but lower solubility due to the dione moiety .

Physical Properties :

- The trifluoromethyl group in This compound increases hydrophobicity (logP ~2.5) compared to 5-Fluoro-2-phenyl-1H-indole (logP ~3.1) .

- Iodinated derivatives (e.g., 5-Fluoro-3-iodo-1H-indole-2-carboxylate ) exhibit higher molecular weights and reactivity in cross-coupling reactions .

Spectroscopic Utility: The ¹⁹F NMR signal of this compound is distinct (δ ~−60 ppm for CF₃, −110 ppm for 5-F), enabling multiplexed protein studies . Non-fluorinated analogues lack this diagnostic capability.

Research Findings

- Enzyme Inhibition : Derivatives of This compound show sub-micromolar inhibition of p97 ATPase, a target in proteostasis regulation .

- Crystallographic Studies : Single-crystal XRD of this compound reveals planar indole rings with C–F···H interactions stabilizing the lattice .

- Toxicity : Fluorinated indoles generally exhibit lower cytotoxicity (IC₅₀ >50 µM in HEK293 cells) compared to halogenated analogues like bromo-indoles .

Biologische Aktivität

5-Fluoro-2-(trifluoromethyl)-1H-indole (5F2TMI) is a fluorinated indole compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5F2TMI is C₉H₅F₄N. Its structure features a fluorine atom at the fifth position and a trifluoromethyl group at the second position of the indole ring, which contributes to its distinctive physical and chemical properties. The presence of these electronegative fluorine substituents enhances its bioactivity by improving metabolic stability and bioavailability .

Biological Activity

1. Anti-inflammatory Effects

Research indicates that derivatives of 5F2TMI exhibit significant anti-inflammatory properties, particularly through the modulation of interleukin-1 (IL-1) signaling pathways. For example, compounds synthesized based on 5F2TMI demonstrated strong inhibitory effects on IL-1 receptor interactions, with some exhibiting IC50 values as low as 0.01 µM, indicating potent activity against inflammatory responses .

2. Antimicrobial Properties

5F2TMI and its derivatives have shown promising antimicrobial activity, particularly against resistant pathogens. Studies have reported that certain derivatives possess minimum inhibitory concentrations (MICs) in the range of 0.05–1 µg/mL against various mycobacterial strains, including M. abscessus and M. avium . This suggests that 5F2TMI could serve as a scaffold for developing new antimicrobial agents.

3. Potential Applications in Cancer Treatment

Compounds derived from 5F2TMI have been explored for their anticancer potential. The unique fluorination pattern enhances their ability to interact with specific biological targets involved in cancer progression. For instance, certain derivatives have been identified as effective inhibitors of cancer cell proliferation in vitro, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Synthesis Methods

Various synthetic routes have been developed for producing 5F2TMI and its derivatives:

- Trifluoromethylation Reactions : A common method involves the reaction of indoles with trifluoromethylating agents under mild conditions, yielding high yields of trifluoromethylated products .

- Fluorination Techniques : Recent advancements in fluorination techniques have allowed for more efficient synthesis of 5F2TMI derivatives, enhancing their accessibility for biological testing .

Case Study 1: Inhibition of IL-1 Receptor

A study evaluated a series of 5-fluoro/(trifluoromethoxy)-1H-indole derivatives for their inhibitory effects on IL-1 receptor signaling. Compounds showed IC50 values ranging from 0.01 to 0.09 µM, indicating their potential as anti-inflammatory agents . The lead compounds exhibited favorable drug-like properties, suggesting they could be developed into therapeutic agents.

Case Study 2: Antimicrobial Activity Against Mycobacteria

In vitro studies assessed the antimicrobial efficacy of various 5F2TMI derivatives against clinical strains of mycobacteria. The results indicated that select compounds had MIC values as low as 0.05 µg/mL against M. avium, demonstrating significant potential for treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Fluoroindole | C₈H₆FN | Basic structure without trifluoromethyl group |

| 2-Trifluoromethylindole | C₉H₇F₃N | Contains only a trifluoromethyl group at position 2 |

| 5-Chloro-2-(trifluoromethyl)-1H-indole | C₉H₅ClF₃N | Chlorine substituent instead of fluorine |

| 5-Methoxy-2-(trifluoromethyl)-1H-indole | C₉H₇F₃NO | Methoxy group adds different electronic properties |

The unique combination of fluorine and trifluoromethyl groups in 5F2TMI enhances its biological activity compared to other similar compounds, making it a valuable candidate for further research and development.

Q & A

Q. Basic: What are the standard synthetic routes for 5-Fluoro-2-(trifluoromethyl)-1H-indole, and how are intermediates characterized?

Methodological Answer: A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce fluorinated substituents. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole is reacted with fluorinated alkynes (e.g., 3-Ethynylanisole) in PEG-400/DMF, catalyzed by CuI, followed by 12-hour stirring, extraction with ethyl acetate, and purification via column chromatography (70:30 EtOAc:hexane) . Characterization includes:

Q. Advanced: How can reaction yields for fluorinated indole derivatives be optimized, and what mechanistic challenges arise?

Methodological Answer: Low yields (e.g., 22–42% in triazole-linked indoles ) often stem from steric hindrance from trifluoromethyl groups or competing side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, PEG-400) enhance solubility of fluorinated intermediates .

- Catalyst screening : Alternative catalysts (e.g., Ru-based) may reduce Cu-induced side products .

- In situ monitoring : TLC or HPLC tracks intermediate stability, particularly for acid-sensitive indole cores .

II. Structural and Mechanistic Insights

Q. Basic: What crystallographic techniques validate the structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example:

Q. Advanced: How does fluorination impact electronic properties and reactivity in indole derivatives?

Methodological Answer:

- Electron-withdrawing effects : The CF3 group decreases electron density at C2, directing electrophilic substitution to C5 (fluorine’s meta-directing effect) .

- 19F NMR probes : Fluorine atoms act as sensitive reporters of conformational changes in protein-binding studies (e.g., 5F-2CF3-indole as a tryptophan analog) .

- DFT calculations : Predict Fukui indices to map reactive sites for further functionalization .

III. Biological and Functional Applications

Q. Basic: How is this compound utilized as a biochemical probe?

Methodological Answer:

- 19F NMR in protein studies : Incorporation into proteins via biosynthetic methods enables real-time tracking of folding/unfolding dynamics due to distinct 19F chemical shifts (−60 to −70 ppm) .

- Antioxidant screening : Fluorinated indoles are tested in ischemia models via radical scavenging assays (e.g., DPPH inhibition) .

Q. Advanced: What strategies improve the bioavailability of fluorinated indoles in therapeutic applications?

Methodological Answer:

- Lipophilicity tuning : CF3 groups enhance membrane permeability (logP ~2.5) but may reduce solubility. PEGylation or pro-drug strategies (e.g., esterification of carboxylic acid derivatives) balance these properties .

- Metabolic stability : Microsomal assays (e.g., CYP450 inhibition) identify metabolic hotspots for deuterium exchange .

IV. Data Analysis and Contradictions

Q. Basic: How to resolve discrepancies in NMR data for fluorinated indole derivatives?

Methodological Answer:

Q. Advanced: Why do crystallographic and computational models sometimes conflict for fluorinated indoles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.